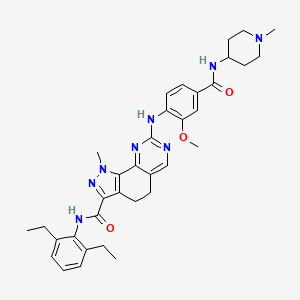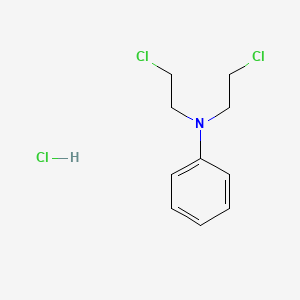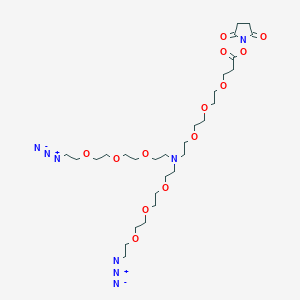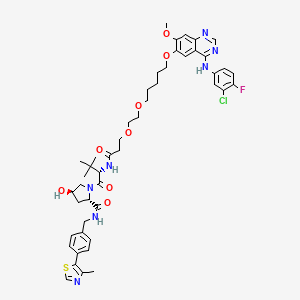
Gefitinib-based PROTAC 3
説明
Gefitinib-based PROTAC 3 is a potent EGFR PROTAC Degrader . It comprises an EGFR inhibitor gefitinib conjugated to a VHL ligand via a linker . It induces EGFR degradation in HCC827 (exon 19 del) and H3255 (L858R mutation) cells .
Synthesis Analysis
Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1 . It induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion .Chemical Reactions Analysis
Gefitinib-based PROTAC 3, by conjugating an EGFR binding element to a von Hippel-Lindau ligand via a linker, induces EGFR degradation .Physical And Chemical Properties Analysis
Gefitinib-based PROTAC 3 has a molecular weight of 934.51 and a formula of C47H57ClFN7O8S . It appears as an off-white to light yellow solid .科学的研究の応用
Field
Cancer Research, specifically in overcoming drug resistance .
Application
Gefitinib-based PROTAC 3 is used to overcome cancer drug resistance, which is a major barrier to successful treatment of malignancies . Current therapies inhibiting proteins indicated in cancer progression are consistently found to lose efficacy as a result of acquired drug resistance, often caused by mutated or overexpressed protein targets .
Method of Application
Gefitinib-based PROTAC 3 works by hijacking the cellular ubiquitin-proteasome protein degradation machinery . This approach offers an alternative therapeutic modality to cancer treatments with various potential advantages .
Results
PROTACs specific for a number of known cancer targets have been developed in the last 5 years, which present new options for remission in patients with previously untreatable malignancies and provide a foundation for future-generation compounds . One notable advantage of PROTACs, supported by evidence from a number of recent studies, is that they can overcome some of the resistance mechanisms to traditional targeted therapies .
Quantification in Plasma for DMPK Studies
Field
Drug Metabolism and Pharmacokinetics (DMPK) Studies .
Application
Gefitinib-based PROTAC 3 is used in DMPK studies to support discovery and development packages . The accurate quantification of these PROTACs molecules in blood-derived fluids is critical .
Method of Application
A rapid (4-minute) LC-MS/MS bioanalytical assay for the quantification of Gefitinib-based PROTAC 3 and gefitinib in rat plasma was developed . The limit of detection (LOD) was determined to be 20 pg/mL for Gefitinib-based PROTAC 3 from a 10 μL sample, with a linear dynamic range of 20 pg/mL–1,000 ng/mL .
Results
The assay was subjected to a 3-day validation with a coefficient of variation (CV) of 5% at the LOD .
Degradation of Mutant EGFR
Field
Cancer Research, specifically targeting mutant EGFR .
Application
Gefitinib-based PROTAC 3 is used to degrade both exon-19 deletion EGFR as well as the mutant isoform containing the L858R activating point mutation, while sparing the wild-type EGFR .
Method of Application
H3255 cells expressing L858R EGFR and HCC827 cells expressing exon 19 del EGFR were treated with Gefitinib-based PROTAC 3 .
Results
The treatment enabled the degradation of both exon-19 deletion EGFR as well as the mutant isoform containing the L858R activating point mutation, while sparing the wild-type EGFR .
Antiviral Strategies
Field
Application
Gefitinib-based PROTAC 3 could potentially be used in the development of antiviral therapeutic strategies . This is based on the general principle of PROTAC technology, where heterobifunctional compounds are employed for the selective degradation of target proteins by the intracellular protein degradation machinery .
Method of Application
While specific methods of application for Gefitinib-based PROTAC 3 in antiviral strategies are not detailed, the general approach would involve the design of PROTACs that can target viral proteins for degradation .
Targeting Transmembrane Proteins
Field
Application
Gefitinib-based PROTAC 3 has been used to target transmembrane proteins such as EGFR . This was a breakthrough in the field as it showed that transmembrane proteins can be degraded by PROTACs .
Method of Application
The first EGFR-targeted PROTACs such as Gefitinib-based PROTAC 3 were created based on gefitinib and a few other known inhibitors linked to a VHL ligand .
Results
The fact that the transmembrane EGFR protein can be degraded by PROTACs was a breakthrough in the field .
Safety And Hazards
将来の方向性
PROTACs offer an alternative therapeutic modality to cancer treatments with various potential advantages . They can overcome some of the resistance mechanisms to traditional targeted therapies . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H57ClFN7O8S/c1-29-42(65-28-53-29)31-11-9-30(10-12-31)25-50-45(59)38-22-33(57)26-56(38)46(60)43(47(2,3)4)55-41(58)15-18-63-20-19-62-16-7-6-8-17-64-40-23-34-37(24-39(40)61-5)51-27-52-44(34)54-32-13-14-36(49)35(48)21-32/h9-14,21,23-24,27-28,33,38,43,57H,6-8,15-20,22,25-26H2,1-5H3,(H,50,59)(H,55,58)(H,51,52,54)/t33-,38+,43-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NICKHWYZMNLEPJ-TZSMONEZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCCCCOC4=C(C=C5C(=C4)C(=NC=N5)NC6=CC(=C(C=C6)F)Cl)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H57ClFN7O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
934.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gefitinib-based PROTAC 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



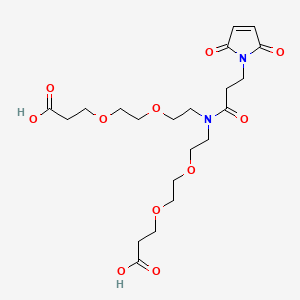
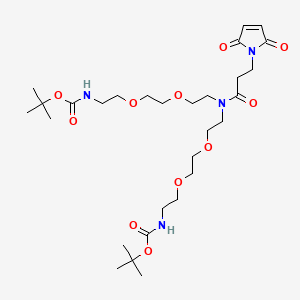
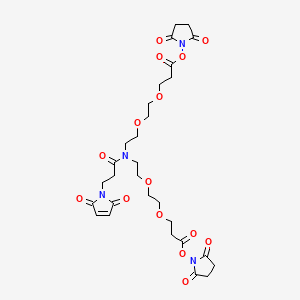
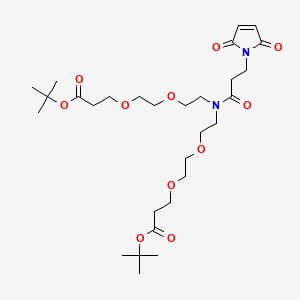
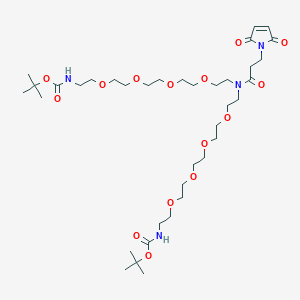
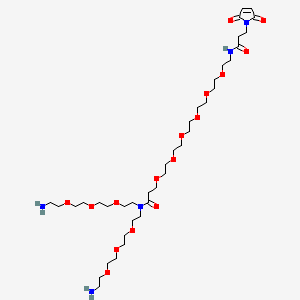
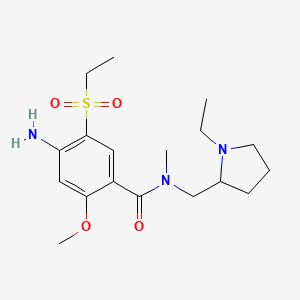
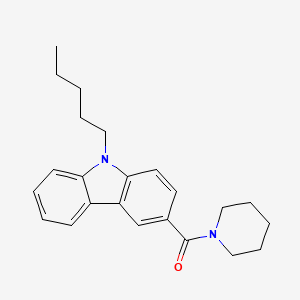
![2-chloro-N-(3-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)phenyl)acetamide](/img/structure/B609607.png)
![5-[2,4-Dihydroxy-6-(4-Nitrophenoxy)phenyl]-N-(1-Methylpiperidin-4-Yl)-1,2-Oxazole-3-Carboxamide](/img/structure/B609608.png)
